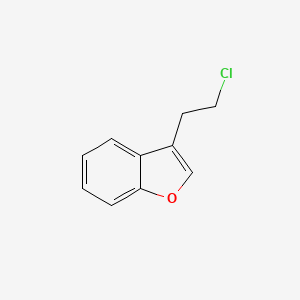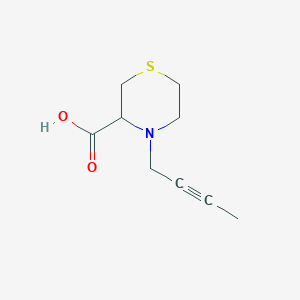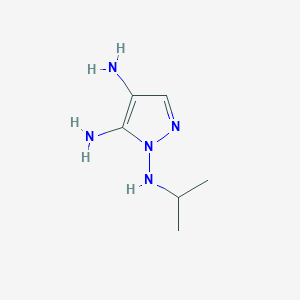
3-(2-Chloroethyl)benzofuran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Chloroethyl)benzofuran is an organic compound that belongs to the class of benzofurans. Benzofurans are heterocyclic compounds containing a benzene ring fused to a furan ring. This particular compound is characterized by the presence of a 2-chloroethyl group attached to the third position of the benzofuran ring.
Métodos De Preparación
The synthesis of 3-(2-Chloroethyl)benzofuran can be achieved through several synthetic routes. One common method involves the cyclization of 2-(2-chloroethyl)phenol using a hypervalent iodine compound as an oxidizing agent . This reaction typically requires the presence of a base such as triethylamine and a catalyst like phenyl iodosodiacetate. The reaction conditions are generally mild, and the yield of the desired product is relatively high.
In industrial settings, the production of this compound may involve more scalable methods, such as the Suzuki–Miyaura coupling reaction. This reaction utilizes boron reagents and palladium catalysts to form carbon-carbon bonds, allowing for the efficient synthesis of benzofuran derivatives .
Análisis De Reacciones Químicas
3-(2-Chloroethyl)benzofuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzofuran-2-ones using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can convert the chloroethyl group to an ethyl group using reducing agents such as lithium aluminum hydride.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
3-(2-Chloroethyl)benzofuran has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 3-(2-Chloroethyl)benzofuran involves its interaction with specific molecular targets and pathways. The compound’s biological activity is often attributed to its ability to interfere with cellular processes, such as DNA replication and protein synthesis. For example, it may inhibit the activity of enzymes involved in these processes, leading to the disruption of cellular functions and ultimately cell death .
Comparación Con Compuestos Similares
3-(2-Chloroethyl)benzofuran can be compared with other benzofuran derivatives, such as:
3-(2-Bromoethyl)benzofuran: Similar in structure but with a bromine atom instead of chlorine, this compound may exhibit different reactivity and biological activity.
3-(2-Hydroxyethyl)benzofuran: The presence of a hydroxyl group instead of a chlorine atom can significantly alter the compound’s chemical properties and biological effects.
3-(2-Methoxyethyl)benzofuran:
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct reactivity and biological activity compared to its analogs.
Propiedades
Fórmula molecular |
C10H9ClO |
|---|---|
Peso molecular |
180.63 g/mol |
Nombre IUPAC |
3-(2-chloroethyl)-1-benzofuran |
InChI |
InChI=1S/C10H9ClO/c11-6-5-8-7-12-10-4-2-1-3-9(8)10/h1-4,7H,5-6H2 |
Clave InChI |
GSPULIHDWOYVEL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=CO2)CCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-((3AR,6aS)-hexahydrocyclopenta[c]pyrrol-2(1H)-yl)ethanol](/img/structure/B12860947.png)
![1-(1H-Pyrrol-1-yl)-1H-benzo[d]imidazole](/img/structure/B12860963.png)

![5-[4-(Methylsulfanyl)phenyl]indoline](/img/structure/B12860977.png)
![N-(4'-Cyano[1,1'-biphenyl]-3-yl)acetamide](/img/structure/B12860989.png)
![2-Hydroxy-2-(2-hydroxybenzo[d]oxazol-4-yl)acetic acid](/img/structure/B12860996.png)




![(2'-Methyl[1,1'-biphenyl]-4-yl) acetonitrile](/img/structure/B12861019.png)

![2-(Carboxy(hydroxy)methyl)-5-(trifluoromethyl)benzo[d]oxazole](/img/structure/B12861028.png)

